molecular formula C11H13NO4 B3376910 2-[(4-Nitrophenyl)methyl]butanoic acid CAS No. 1248983-13-2

2-[(4-Nitrophenyl)methyl]butanoic acid

Cat. No.: B3376910
CAS No.: 1248983-13-2
M. Wt: 223.22 g/mol
InChI Key: GXXVOCAHIFODMZ-UHFFFAOYSA-N
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Description

Contextualization within Nitrophenyl-Substituted Organic Acids and Butanoic Acid Derivatives

This compound belongs to the broader classes of nitrophenyl-substituted organic acids and butanoic acid derivatives, which are significant in both academic and industrial research.

The nitroaromatic functionality, consisting of a nitro group (-NO₂) attached to an aromatic ring, is a strong electron-withdrawing group. acs.org This property significantly influences the electronic environment of the benzene (B151609) ring, making it susceptible to nucleophilic aromatic substitution, a reaction class of great importance in synthetic chemistry. acs.org The nitro group itself can undergo various transformations, most notably reduction to an amino group, which is a cornerstone of many synthetic pathways, particularly in the preparation of dyes, pharmaceuticals, and other fine chemicals. acs.org

The carboxylic acid moiety (-COOH) is one of the most important functional groups in organic chemistry. Its acidic proton allows for the formation of carboxylate salts, and the carbonyl group is a site for a wide array of nucleophilic acyl substitution reactions, leading to the formation of esters, amides, and acid chlorides. libretexts.orgopenstax.org The presence of a carboxylic acid group also imparts characteristic spectroscopic signatures, such as a broad O-H stretch in the infrared (IR) spectrum and a highly deshielded proton signal in nuclear magnetic resonance (NMR) spectroscopy. libretexts.orgopenstax.org

Historical Perspective of Analogous Compounds in Chemical Synthesis and Mechanistic Studies

The synthesis of substituted carboxylic acids has a long history, with the malonic ester synthesis being a cornerstone method developed in the late 19th century. pearson.com This reaction allows for the introduction of one or two alkyl groups to the α-carbon of a malonic ester, which can then be hydrolyzed and decarboxylated to yield a substituted acetic acid. pearson.com This classical method has been adapted over the years to create a vast library of carboxylic acids, including those with aromatic substituents.

The study of nitroaromatic compounds gained significant momentum in the 19th and 20th centuries, driven by the dye industry and the development of explosives. navimro.com The work of chemists in these eras laid the foundation for understanding the reactivity of the nitro group and its influence on aromatic systems. Mechanistic studies on nucleophilic aromatic substitution and the reduction of nitroarenes have been pivotal in advancing synthetic organic chemistry. While specific historical research on 2-[(4-Nitrophenyl)methyl]butanoic acid is not prominent, the principles established from the study of its parent functional groups and analogous structures are directly applicable.

Scope and Research Gaps Pertaining to this compound

The primary area of research interest for this compound lies in its potential as a building block in organic synthesis. The two reactive centers, the carboxylic acid and the nitro group, offer opportunities for a variety of chemical transformations.

A significant research gap is the lack of comprehensive published studies on this specific molecule. While its synthesis is plausible via established methods like the malonic ester synthesis, detailed experimental procedures and characterization data are not widely available in peer-reviewed literature. A proposed synthetic route would involve the alkylation of diethyl ethylmalonate with 4-nitrobenzyl bromide, followed by hydrolysis and decarboxylation.

Furthermore, there is a scarcity of information regarding its specific chemical reactivity, physical properties beyond the basic data, and potential applications. Future research could focus on:

Detailed Synthesis and Characterization: Optimization of the synthetic route and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to provide a complete and verified dataset for the compound.

Exploration of Reactivity: Investigating the chemical transformations of both the carboxylic acid and the nitro group to synthesize novel derivatives.

Mechanistic Studies: Elucidating the mechanisms of reactions involving this compound to understand the electronic and steric effects of its functional groups.

Evaluation of Potential Applications: Screening the compound and its derivatives for properties relevant to materials science or medicinal chemistry, based on the known activities of related structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-nitrophenyl)methyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-9(11(13)14)7-8-3-5-10(6-4-8)12(15)16/h3-6,9H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXVOCAHIFODMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 2 4 Nitrophenyl Methyl Butanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for various transformations, including the formation of esters and amides, as well as reduction to an alcohol.

Esterification of carboxylic acids is a fundamental reaction in organic synthesis. For a structurally similar compound, 2-(4-nitrophenyl)butyric acid, esterification has been achieved using methanol (B129727) in the presence of an acid catalyst. This Fischer esterification proceeds by protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol.

While specific amidation reactions for 2-[(4-Nitrophenyl)methyl]butanoic acid are not extensively documented in publicly available literature, general methods for the amidation of carboxylic acids are well-established. These typically involve the activation of the carboxylic acid followed by reaction with an amine. Common activating agents include thionyl chloride to form an acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com More recently, titanium(IV) chloride has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. researchgate.net Given the presence of the nitro group, milder, non-acidic conditions would likely be preferable to avoid unwanted side reactions.

Table 1: Examples of Esterification of a Structurally Similar Compound

ReactantReagentProductYieldReference
2-(4-nitrophenyl)butyric acidMethanol, H₂SO₄ (conc.)Methyl 2-(4-nitrophenyl)butanoateNot SpecifiedN/A

Note: Data for a closely related structural analog is presented due to the lack of specific data for this compound.

The reduction of the carboxylic acid moiety in this compound to a primary alcohol presents a chemoselectivity challenge due to the presence of the easily reducible nitro group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carboxylic acid and the nitro group. libretexts.org Therefore, a more selective reagent is required. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are known to selectively reduce carboxylic acids in the presence of nitro groups. pressbooks.pub The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the alcohol.

There is a lack of specific literature on the oxidation of this compound. Generally, the carboxylic acid functional group is already in a high oxidation state and is resistant to further oxidation under typical conditions. quora.com The phenyl ring is deactivated by the nitro group, making it less susceptible to oxidative degradation. The aliphatic chain could potentially be oxidized under harsh conditions, but this would likely lead to a mixture of products.

Transformations at the Nitro Group

The nitro group on the aromatic ring is a key feature of the molecule, influencing its electronic properties and providing a site for specific chemical transformations.

The reduction of the aromatic nitro group to an amine is a common and well-documented transformation. For the methyl ester of the closely related 2-(4-nitrophenyl)butyric acid, this reduction has been successfully carried out using catalytic hydrogenation.

Table 2: Reduction of the Nitro Group in a Related Compound

ReactantReagentProductYieldReference
Methyl 2-(4-nitrophenyl)butanoateH₂, Pd/CMethyl 2-(4-aminophenyl)butanoateNot SpecifiedN/A

This transformation is significant as it converts the electron-withdrawing nitro group into an electron-donating amino group, which dramatically alters the chemical reactivity of the aromatic ring. A variety of other reagents can also be employed for the reduction of aromatic nitro groups, including metals in acidic media (e.g., Sn, Fe, Zn with HCl) and transfer hydrogenation reagents like hydrazine (B178648) with a catalyst. researchgate.net

The presence of the strongly electron-withdrawing nitro group in the para position makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In an SNAr reaction, a nucleophile attacks the carbon atom bearing a leaving group (typically a halide), and the negative charge of the intermediate is stabilized by the nitro group through resonance. masterorganicchemistry.com

While there is no leaving group on the aromatic ring of the parent molecule, derivatives where a halogen is present at the ortho or meta position to the nitro group would be expected to undergo SNAr. For example, a hypothetical 2-[(2-chloro-4-nitrophenyl)methyl]butanoic acid could react with nucleophiles like alkoxides or amines to displace the chloride. The rate of substitution would be dependent on the nature of the nucleophile and the reaction conditions. It is important to note that for SNAr to be effective, the electron-withdrawing group must be ortho or para to the leaving group.

Reactivity of the Butane Chain and α-Carbon

The aliphatic portion of the molecule also possesses sites for potential reactivity, most notably the α-carbon. The α-carbon, being adjacent to the carbonyl group, has acidic protons that can be removed to form an enolate. This enolate can then act as a nucleophile in various reactions.

One of the most common reactions at the α-carbon of a carboxylic acid is halogenation, typically via the Hell-Volhard-Zelinsky (HVZ) reaction. chemistrysteps.com This reaction involves the treatment of the carboxylic acid with a halogen (Br₂ or Cl₂) and a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). The reaction proceeds through the in-situ formation of an acyl halide, which then enolizes and reacts with the halogen. Subsequent hydrolysis yields the α-halogenated carboxylic acid.

For this compound, the HVZ reaction would be expected to yield 2-bromo-2-[(4-nitrophenyl)methyl]butanoic acid. This α-bromo acid could then serve as a substrate for subsequent nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups at the α-position.

Epimerization and Racemization Pathways at the Chiral Center

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. This stereochemical integrity can be compromised under certain conditions, leading to epimerization or, if starting with a pure enantiomer, racemization (the formation of an equal mixture of both enantiomers).

The underlying pathway for racemization is the temporary removal of the chiral center's defining feature—its sp³ hybridization. This occurs through the formation of a planar, achiral intermediate. ru.nl Base-catalyzed racemization is the most common pathway. A base abstracts the α-hydrogen, leading to the formation of a planar enolate intermediate where the α-carbon is sp² hybridized. libretexts.org The negative charge is delocalized across the enolate system. When this planar intermediate is reprotonated, the proton can be added from either face with equal probability, resulting in the formation of both (R) and (S) enantiomers. ru.nl

For α-arylalkanoic acids, this process can be facilitated by heating the compound in the presence of a base. ru.nl Another method involves the in-situ conversion of the carboxylic acid to a mixed anhydride (B1165640) using a reagent like pivalic anhydride. This increases the acidity of the α-proton, making enolate formation and subsequent racemization more rapid. rsc.org

Cyclization and Rearrangement Reactions Involving this compound Scaffolds

The bifunctional nature of the molecule, containing both a nitroaryl group and a carboxylic acid, allows for intramolecular reactions to form new heterocyclic ring systems.

Reductive Cyclization to a Lactam

A significant transformation is the intramolecular reductive cyclization. This reaction proceeds in two conceptual stages: the reduction of the nitro group and the subsequent intramolecular amidation (lactamization).

Reduction of the Nitro Group: The nitro group (-NO₂) is reduced to a primary amine (-NH₂). This can be accomplished using a variety of standard reducing agents. Classic methods include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. organic-chemistry.org Catalytic hydrogenation (H₂ gas with a palladium, platinum, or nickel catalyst) is also effective. More modern methods employ iron complexes in combination with silane (B1218182) reducing agents, which can offer high chemoselectivity, leaving other functional groups like carboxylic acids intact. nih.govacs.org

Intramolecular Amidation (Lactamization): Once the nucleophilic amino group is formed, it can attack the electrophilic carbonyl carbon of the carboxylic acid group within the same molecule. This intramolecular reaction, often promoted by heat, results in the formation of a stable cyclic amide, known as a lactam. quimicaorganica.orgyoutube.com Given the chain length separating the two groups, the cyclization of the 2-[(4-aminophenyl)methyl]butanoic acid intermediate would yield a seven-membered dibenzazepinone ring system.

Data Table: Reagents for Reductive Cyclization

Reaction Stage Reagent Class Specific Examples Result
Nitro Reduction Metal/Acid Fe/HCl; SnCl₂/HCl; Zn/AcOH organic-chemistry.org -NO₂ → -NH₂
Catalytic Hydrogenation H₂, Pd/C -NO₂ → -NH₂
Hydride Transfer Phenylsilane (PhSiH₃) with Fe catalyst nih.govnih.gov -NO₂ → -NH₂
Cyclization Thermal Heat Intramolecular amidation
Activation Thionyl chloride (SOCl₂), then amine addition Formation of acyl chloride intermediate, then cyclization

Rearrangement Reactions

While specific rearrangement reactions for this exact compound are not widely documented, the carboxylic acid functional group is susceptible to classic degradative rearrangements. The Curtius rearrangement, for example, could provide a pathway to transform the butanoic acid moiety. This would involve converting the carboxylic acid to an acyl azide (B81097), which upon heating, rearranges with loss of N₂ gas to form an isocyanate. Subsequent hydrolysis of the isocyanate would yield an amine, resulting in a product with one less carbon than the starting material.

Mechanistic Studies of Key Transformation Pathways

Mechanism of α-Alkylation

The α-alkylation of this compound under LDA proceeds via a well-understood mechanism:

First Deprotonation: The first equivalent of LDA, a strong base, rapidly and irreversibly deprotonates the highly acidic carboxylic acid proton, forming a lithium carboxylate.

Second Deprotonation (Enolate Formation): The second equivalent of LDA abstracts the less acidic α-hydrogen. This forms a lithium enolate, which exists as a dianion with negative charges on both the oxygen of the carboxylate and the α-carbon (though delocalized). libretexts.org

Nucleophilic Attack: The resulting enolate is a potent carbon-centered nucleophile. It attacks the electrophilic carbon of an alkyl halide (e.g., R-X) in a classic SN2 reaction. mnstate.edu

Workup: An acidic workup in the final step protonates the carboxylate to regenerate the carboxylic acid group, yielding the final α-alkylated product.

Mechanism of Racemization

The base-catalyzed racemization of an enantiomerically pure sample occurs via the following steps:

Proton Abstraction: A base (B:) removes the proton from the α-carbon stereocenter.

Formation of Planar Enolate: This creates a planar, achiral enolate intermediate. The sp³ chiral center is converted to an sp² carbon. The negative charge is delocalized between the α-carbon and the oxygen atoms of the carboxylate group.

Reprotonation: The conjugate acid (BH) of the base can return the proton to the planar enolate. This protonation can occur from the top face or the bottom face with equal probability.

Outcome: Protonation from one face regenerates the starting enantiomer, while protonation from the opposite face produces its mirror image. Over time, this leads to a 1:1 mixture, or racemate.

Mechanism of Reductive Cyclization

The transformation of the nitro-acid to the lactam is a multi-step process:

Nitro to Nitroso: The reduction of the nitro group typically begins with a two-electron reduction (often via two single-electron transfers) to form a nitrosoarene intermediate (-N=O). acs.orgnih.gov

Nitroso to Hydroxylamine (B1172632): The nitroso group is further reduced to an N-arylhydroxylamine intermediate (-NHOH).

Hydroxylamine to Amine: A final reduction step converts the hydroxylamine to the primary arylamine (-NH₂).

Lactamization: With both the nucleophilic amine and the electrophilic carboxylic acid present in the same molecule, an intramolecular cyclization occurs. The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon. This forms a tetrahedral intermediate. To reform the carbonyl double bond, a leaving group must be eliminated. The hydroxyl group is a poor leaving group, so it is typically protonated under acidic conditions (or the reaction is simply driven by heat) before being eliminated as a water molecule, yielding the final seven-membered lactam. quimicaorganica.orgyoutube.com

Design, Synthesis, and Exploration of Derivatives and Analogues of 2 4 Nitrophenyl Methyl Butanoic Acid

Structural Modifications at the Butanoic Acid Moiety

The butanoic acid portion of the molecule is a prime target for structural modifications. These changes can influence the compound's physicochemical properties, such as lipophilicity and acidity, which are critical for its biological activity and pharmacokinetic profile.

Chain Length Variations

Alterations in the length of the carboxylic acid chain can significantly impact how the molecule interacts with biological targets. By systematically varying the chain length, researchers can probe the spatial requirements of binding pockets. The synthesis of such analogues can be readily accomplished by modifying the malonic ester synthesis route. For instance, using dimethyl malonate and an appropriate alkyl halide can lead to analogues with shorter or longer chains.

Compound NameStructureKey Synthetic Precursor
2-[(4-Nitrophenyl)methyl]propanoic acidC10H11NO4Diethyl methylmalonate
2-[(4-Nitrophenyl)methyl]butanoic acidC11H13NO4Diethyl ethylmalonate
2-[(4-Nitrophenyl)methyl]pentanoic acidC12H15NO4Diethyl propylmalonate

Substitutions on the Ethyl Side Chain

Introducing substituents on the ethyl side chain of the butanoic acid moiety can create additional points of interaction with target receptors and influence the molecule's conformation. The malonic ester synthesis provides a versatile platform for such modifications. By choosing appropriately substituted malonic esters, a wide array of functional groups can be incorporated. For example, using a diethyl (1-hydroxyethyl)malonate would introduce a hydroxyl group on the side chain. While specific research on substitutions at this position for this compound is not widely documented, the synthetic feasibility is high.

Modifications of the (4-Nitrophenyl)methyl Group

The (4-Nitrophenyl)methyl group is another key area for structural modification. Changes to the phenyl ring's substitution pattern or the methylene (B1212753) bridge can alter the electronic properties and three-dimensional shape of the molecule.

Positional Isomers of the Nitrophenyl Substituent (e.g., ortho, meta)

The position of the nitro group on the phenyl ring has a profound effect on the molecule's electronic distribution and steric profile. The synthesis of ortho- and meta-isomers can be achieved by using the corresponding 2-nitrobenzyl or 3-nitrobenzyl halides in the malonic ester synthesis. Comparative studies of these isomers are essential for understanding the optimal positioning of the nitro group for biological activity. For instance, the synthesis of 2-methyl-4-(2-nitrophenyl)butanoic acid has been reported, highlighting the interest in exploring these positional isomers.

IsomerCompound NameKey Synthetic Precursor
ortho2-[(2-Nitrophenyl)methyl]butanoic acid1-(bromomethyl)-2-nitrobenzene
meta2-[(3-Nitrophenyl)methyl]butanoic acid1-(bromomethyl)-3-nitrobenzene
paraThis compound1-(bromomethyl)-4-nitrobenzene

Substitutions on the Phenyl Ring (e.g., halogenation, methoxylation)

In addition to the nitro group, other substituents can be introduced onto the phenyl ring to fine-tune the molecule's properties. Halogenation (e.g., with fluorine, chlorine, or bromine) or methoxylation can alter the lipophilicity, electronic nature, and metabolic stability of the compound. These analogues are typically synthesized from the corresponding substituted nitrobenzyl halides. For example, starting with 1-(bromomethyl)-4-chloro-2-nitrobenzene (B1278410) would yield a chloro-substituted derivative. Research on related structures, such as nitrophenoxy alkanoic acids, has demonstrated the synthesis of analogues with additional methoxy (B1213986) groups, indicating the feasibility of such modifications. researchgate.net

Alterations of the Methylene Bridge

The methylene bridge connecting the phenyl ring to the chiral center of the butanoic acid is a flexible linker that can be modified to constrain the molecule's conformation or to introduce new functional groups. One approach is to replace the methylene group with a heteroatom, such as oxygen (ether linkage) or nitrogen (amino linkage). For example, a derivative where the methylene bridge is replaced by an amino group, forming 2-{[amino(4-nitrophenyl)]methyl}butanoic acid, could be synthesized, potentially through reductive amination of a keto-acid precursor with 4-nitrobenzylamine. Such changes would significantly alter the molecule's polarity and hydrogen bonding capabilities. A related synthesis has been reported for (S,S)-2-(((hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic Acid Methyl Ester, which features an amino bridge. prepchem.com

Heterocyclic Ring Incorporations and Hybrid Molecule Design

The incorporation of heterocyclic rings is a widely utilized strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound. The introduction of these ring systems can influence a molecule's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic characteristics. In the context of this compound, the modification of its carboxyl group or the utilization of its reactive benzyl (B1604629) position allows for the synthesis of a variety of heterocyclic analogues.

Thiazolidin-4-ones are a prominent class of heterocyclic compounds known for their diverse biological activities. The general synthesis of thiazolidin-4-ones often involves a multicomponent reaction between an amine, a carbonyl compound, and a mercapto-carboxylic acid. nih.govscirp.org A common route is the cycloaddition of thioglycolic acid to a Schiff base. researchgate.net

To synthesize thiazolidinone analogues of this compound, the carboxylic acid moiety must first be converted into a functional group capable of participating in the ring-forming reaction. A plausible synthetic pathway involves the following conceptual steps:

Amine Formation: The carboxylic acid group of this compound can be converted to a primary amine. This can be achieved through a Curtius, Hofmann, or Schmidt rearrangement, or by reduction of a corresponding amide or azide (B81097) derivative.

Schiff Base Formation: The resulting amine, which now incorporates the 2-[(4-nitrophenyl)methyl]butyl scaffold, can be condensed with a variety of aromatic or heterocyclic aldehydes to form the corresponding Schiff bases (imines).

Cyclization: The purified Schiff base is then reacted with a mercapto-carboxylic acid, such as thioglycolic acid, in the presence of a dehydrating agent or under reflux conditions to yield the desired 2,3-disubstituted-thiazolidin-4-one derivative. The substituent at the 2-position of the thiazolidinone ring is derived from the aldehyde used, while the substituent at the 3-position is the 2-[(4-nitrophenyl)methyl]butyl group.

A representative, though conceptual, reaction scheme is presented below:

Table 1: Conceptual Thiazolidinone-Derived Analogues of this compound

Compound IDR-group (from Aldehyde)Resulting Thiazolidinone Analogue
TD-1 Phenyl3-(1-(4-nitrophenyl)pentan-2-yl)-2-phenylthiazolidin-4-one
TD-2 4-Chlorophenyl2-(4-chlorophenyl)-3-(1-(4-nitrophenyl)pentan-2-yl)thiazolidin-4-one
TD-3 2-Hydroxyphenyl2-(2-hydroxyphenyl)-3-(1-(4-nitrophenyl)pentan-2-yl)thiazolidin-4-one
TD-4 3-Nitrophenyl3-(1-(4-nitrophenyl)pentan-2-yl)-2-(3-nitrophenyl)thiazolidin-4-one
TD-5 2-Furyl2-(furan-2-yl)-3-(1-(4-nitrophenyl)pentan-2-yl)thiazolidin-4-one

The this compound scaffold can also be used to construct other heterocyclic systems. The presence of the nitro group on the phenyl ring offers a handle for further chemical transformations, such as reduction to an amino group, which can then participate in cyclization reactions.

For instance, reduction of the nitro group to an amine, followed by reaction with appropriate reagents, can lead to the formation of fused heterocyclic systems like benzimidazoles or quinoxalinones. nih.gov A general strategy would involve:

Reduction of the Nitro Group: The nitro group of this compound is reduced to an aniline (B41778) derivative.

Cyclization: The resulting ortho-amino-substituted butanoic acid derivative can then be reacted with various reagents to form fused heterocycles. For example, reaction with a carboxylic acid or its derivative can yield a benzimidazole, while reaction with an alpha-keto acid can lead to a quinoxalinone.

Nitroalkenes, which can be conceptually derived from the butanoic acid chain, are also versatile precursors for the synthesis of a wide array of six-membered heterocycles through Michael additions and hetero-Diels-Alder reactions. rsc.orgresearchgate.net

Conjugation of this compound with Biomolecules or Polymers

The conjugation of small molecules to biomolecules or synthetic polymers is a common strategy to improve their therapeutic index, for example by altering their pharmacokinetic properties or enabling targeted delivery.

The carboxylic acid group of this compound is the primary functional handle for conjugation. It can be activated to form a more reactive species, such as an acyl chloride or an N-hydroxysuccinimide (NHS) ester, which can then react with nucleophilic groups (e.g., amines, alcohols, thiols) on biomolecules or polymers. nih.gov

For bioconjugation , the activated acid could be reacted with the amine groups of lysine (B10760008) residues or the N-terminus of a protein. For example, the formation of an NHS-ester of this compound would allow for its covalent attachment to a protein under mild aqueous conditions.

For polymer conjugation , the activated acid can be reacted with polymers containing pendant hydroxyl or amino groups. For example, it could be conjugated to polyethylene (B3416737) glycol (PEG) or N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers. These polymer-drug conjugates often exhibit prolonged circulation times and can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.

Comparative Analysis of Derivative Properties and Reactivities

The properties and reactivities of the derivatives of this compound are expected to vary significantly based on the incorporated heterocyclic system or the conjugated moiety.

Physicochemical Properties:

Solubility: The incorporation of polar heterocyclic rings or hydrophilic polymers like PEG would be expected to increase the aqueous solubility compared to the parent butanoic acid.

Lipophilicity (LogP): The introduction of non-polar heterocyclic rings or conjugation to hydrophobic polymers would increase the lipophilicity. Conversely, polar groups on the heterocycles or hydrophilic polymers would decrease it.

Melting Point: The melting point of the derivatives will be influenced by their molecular weight, symmetry, and intermolecular forces such as hydrogen bonding and pi-pi stacking. Crystalline solids with strong intermolecular interactions will generally have higher melting points.

Reactivity:

Hydrolytic Stability: The stability of the linkage in bioconjugates and polymer conjugates is crucial. Ester linkages are generally more susceptible to hydrolysis than amide bonds. The electronic nature of the heterocyclic substituents can also influence the reactivity of the thiazolidinone ring.

Electronic Properties: The electron-withdrawing nitro group significantly influences the reactivity of the phenyl ring and the benzylic position. The nature of the heterocyclic ring and its substituents will further modulate the electronic distribution within the entire molecule.

Table 2: Predicted Comparative Properties of this compound Derivatives

Derivative TypeExpected Change in Solubility (vs. Parent Acid)Expected Change in Lipophilicity (LogP) (vs. Parent Acid)Key Reactivity Feature
Thiazolidinone Analogue (TD-1)DecreaseIncreasePotential for ring opening/modification
PEG ConjugateSignificant IncreaseDecreaseStability of the ester/amide linker
Benzimidazole DerivativeVariableVariableBasicity of the imidazole (B134444) ring

Theoretical and Computational Studies of 2 4 Nitrophenyl Methyl Butanoic Acid and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict the molecular properties of 2-[(4-Nitrophenyl)methyl]butanoic acid at the electronic level. By employing methods like Density Functional Theory (DFT), researchers can model its behavior and characteristics with a high degree of accuracy, providing insights that complement experimental data.

Electronic Structure Elucidation (HOMO-LUMO analysis)

The electronic character of this compound is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties.

For aromatic nitro compounds and carboxylic acids, the HOMO is typically localized on the phenyl ring and the carboxyl group, which are electron-rich regions. Conversely, the LUMO is predominantly centered on the nitro group, a strong electron-withdrawing moiety. This distribution suggests that the carboxyl group and the phenyl ring act as the primary electron donors, while the nitro group is the principal electron acceptor.

The presence of the electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO compared to its non-nitrated analogue, 2-phenylbutanoic acid. However, the effect is more pronounced on the LUMO, leading to a smaller HOMO-LUMO energy gap. A smaller energy gap signifies a higher propensity for the molecule to undergo electronic transitions and engage in chemical reactions.

A hypothetical HOMO-LUMO analysis for this compound, based on data from similar compounds, is presented below.

Parameter Predicted Value (eV) Implication
HOMO Energy -7.5Indicates the energy of the highest energy electrons available for donation.
LUMO Energy -2.0Represents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap 5.5A smaller gap suggests higher reactivity and lower kinetic stability.

These values are illustrative and derived from computational studies on analogous molecules. Actual experimental or more specific computational values may vary.

Conformational Analysis and Energy Landscapes

The flexibility of the butanoic acid side chain in this compound gives rise to multiple possible conformations. Conformational analysis is crucial for understanding the molecule's three-dimensional structure and its influence on physical and chemical properties. The potential energy surface (PES) of the molecule can be scanned by systematically rotating the dihedral angles of the side chain to identify stable conformers (local minima) and transition states.

The primary dihedral angles determining the conformation are associated with the rotation around the Cα-Cβ bond of the butanoic acid moiety and the bond connecting the phenyl ring to the side chain. The interactions between the carboxylic acid group, the ethyl group, and the nitrophenyl ring will dictate the relative energies of the different conformers. It is anticipated that steric hindrance between the bulky groups will be a major factor in determining the most stable conformations.

Spectroscopic Property Prediction

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for structural validation.

Vibrational Frequencies: Theoretical vibrational spectra, obtained from frequency calculations, can be correlated with experimental infrared (IR) and Raman spectra. The calculated frequencies for the characteristic functional groups, such as the C=O stretch of the carboxylic acid, the N-O stretches of the nitro group, and the C-H vibrations of the aromatic ring and alkyl chain, can aid in the structural confirmation of the molecule.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. For this compound, the main electronic transitions are expected to be π → π* transitions within the nitrophenyl chromophore. The position and intensity of these absorption bands are sensitive to the electronic environment and can be used to validate the electronic structure.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its intramolecular interactions and the influence of its environment.

Dynamics of Intramolecular Interactions

MD simulations can reveal the time-dependent nature of intramolecular hydrogen bonding and other non-covalent interactions. For instance, a hydrogen bond may form between the carboxylic acid proton and one of the oxygen atoms of the nitro group, leading to a more compact conformation. The stability and lifetime of such interactions can be quantified through MD trajectories. These simulations also capture the flexibility of the alkyl chain and the rotational dynamics of the phenyl ring.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound can be significantly influenced by the solvent. MD simulations using explicit solvent models can elucidate these effects. In a polar solvent like water, the solvent molecules will form hydrogen bonds with the carboxylic acid and nitro groups, which can alter the conformational preferences of the solute molecule compared to the gas phase or a non-polar solvent. By analyzing the radial distribution functions and coordination numbers from the simulation, the specific interactions between the solute and solvent molecules can be characterized. These solvent interactions can also affect the energy barriers of chemical reactions by stabilizing or destabilizing transition states.

In Silico Prediction of Chemical Properties and Reactivity

Computational chemistry provides a suite of tools to forecast the behavior of molecules before they are ever synthesized in a lab. These predictive capabilities are rooted in quantum mechanics, molecular mechanics, and increasingly, machine learning algorithms trained on vast datasets of chemical information.

Predicting the course of a chemical reaction is a primary goal of computational chemistry. For a molecule such as this compound, which possesses multiple reactive sites, understanding selectivity is key. The two main reactive centers are the aromatic ring and the carboxylic acid group.

Predictive models for electrophilic aromatic substitution (EAS) are particularly relevant. The nitrophenyl group is subject to reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation. The existing nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature. Conversely, the alkyl substituent attached to the ring is a weak activating group and an ortho-, para-director. Computational models can precisely quantify these competing effects.

Beyond semi-empirical methods, machine learning models like RegioML and others trained on large reaction databases can also predict regioselectivity with high accuracy and speed. These models use quantum chemical descriptors and molecular fingerprints to classify the reactivity of each atom in the molecule. More general reaction pathway prediction programs can explore a broader range of possible reactions, including those involving the butanoic acid side chain, by using quantum chemistry to evaluate the feasibility of different reaction pathways based on their activation energies.

Physicochemical descriptors are crucial for predicting a molecule's pharmacokinetic profile, such as its absorption and distribution. These properties are routinely estimated using computational methods based on the molecule's 2D structure.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surface areas of all polar atoms (typically oxygen and nitrogen) in a molecule. It is a valuable descriptor for predicting drug transport properties, with lower TPSA values generally correlating with better membrane permeability. The calculation is based on fragment contributions, making it extremely fast and efficient.

LogP: The octanol-water partition coefficient (LogP) is the standard measure of a molecule's lipophilicity or hydrophobicity. Like TPSA, it is often calculated using fragment-based methods that sum the contributions of each part of the molecule.

Hydrogen Bond Acceptors and Donors: The number of hydrogen bond acceptors (typically N and O atoms) and donors (typically OH and NH groups) is a simple yet powerful descriptor related to a molecule's solubility and membrane permeability.

These calculated descriptors for this compound and selected analogues are presented below. The data for this table was generated using established computational methodologies.

Compound NameMolecular FormulaLogPTPSA (Ų)H-Bond AcceptorsH-Bond Donors
This compoundC₁₁H₁₃NO₄2.2583.2841
2-[(4-Nitrophenyl)methyl]propanoic acidC₁₀H₁₁NO₄1.7283.2841
2-[(4-Nitrophenyl)methyl]pentanoic acidC₁₂H₁₅NO₄2.7883.2841

As shown in the table, the TPSA and the number of hydrogen bond acceptors and donors remain constant for this series of analogues, as the polar nitro and carboxylic acid groups are unchanged. However, the LogP value increases with the length of the alkyl chain (from propanoic to pentanoic acid), reflecting a predictable increase in lipophilicity.

Computational Approaches to Mechanistic Understanding of Transformations

While predictive models can forecast the outcome of a reaction, a deeper understanding requires elucidating the reaction mechanism—the detailed, step-by-step pathway from reactants to products. Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for this purpose.

DFT calculations allow researchers to map the potential energy surface of a reaction. By locating and calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed mechanism can be constructed. The height of the energy barrier at the transition state determines the reaction rate, allowing for a quantitative analysis of competing pathways.

For this compound, several transformations could be studied using these methods:

Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a common and important reaction. DFT studies can model the stepwise mechanism of this reduction by various reagents, clarifying the role of intermediates like nitroso and hydroxylamino species. Studies on related nitroaromatic compounds have successfully used DFT to investigate reaction energetics and pathways.

Reactions of the Carboxylic Acid: Mechanisms of reactions such as esterification (reaction with an alcohol) or amidation (reaction with an amine) can be computationally explored. These calculations can reveal the precise role of catalysts (like acid or base) in lowering the activation energy and can explain stereochemical outcomes.

Reactions at the α-Carbon: The acidity of the hydrogen atom at the carbon adjacent to the carboxyl group (the α-carbon) can be calculated. Computational models can then investigate the mechanism of reactions involving the deprotonation of this carbon to form an enolate intermediate, which can then react with various electrophiles.

Through these computational approaches, a detailed and dynamic picture of how this compound and its analogues behave at a molecular level can be developed, providing fundamental insights that guide synthetic applications and further research.

Mechanistic Biochemical Investigations and in Vitro Activity of 2 4 Nitrophenyl Methyl Butanoic Acid Derivatives

Exploration of Molecular Target Interactions (In Vitro)

Extensive searches for specific data regarding the direct molecular target interactions of 2-[(4-Nitrophenyl)methyl]butanoic acid and its derivatives have not yielded specific research findings. While the broader class of nitrophenyl compounds has been investigated for various biological activities, information detailing the enzyme inhibition or receptor binding profile for this specific chemical entity is not available in the reviewed scientific literature.

Receptor Binding and Modulation

Specific studies on the binding and modulation of serotonin (B10506) receptors by this compound or its derivatives are not found in the available scientific literature.

In Vitro Cellular Pathway Modulation

Similarly, detailed investigations into the modulation of cellular pathways by this compound and its derivatives are not documented in the accessible research.

Apoptosis Induction Mechanisms in Cell Lines

No specific data was found regarding the ability of this compound or its derivatives to induce apoptosis, including details on caspase activation or changes in mitochondrial membrane potential. The general role of caspases in apoptosis is well-documented, with various compounds known to trigger these pathways in cancer cells. nih.govnih.govijper.orgbenthamscience.commdpi.com However, specific studies linking this activity to the compound are absent.

Autophagy Pathway Modulation

Information regarding the modulation of autophagy pathways, such as effects on LC3A/B and Beclin-1 concentrations, by this compound or its derivatives is not available in the reviewed literature.

Antiproliferative Activity in Specific Cell Lines

While the antiproliferative activity of various nitrophenyl-containing compounds and carboxylic acid derivatives has been a subject of cancer research nih.govresearchgate.netmdpi.comnih.gov, no specific studies were identified that evaluated the antiproliferative effects of this compound or its derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines.

Structure-Activity Relationship (SAR) Studies for Biological Effects (In Vitro)

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, SAR would explore how modifications to its chemical structure influence its biological activity.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives related to this compound, key pharmacophoric features likely include the nitrophenyl group, the carboxylic acid moiety, and the alkyl chain.

The nitro group (NO₂) is a strong electron-withdrawing group and can be a key pharmacophore in various biologically active compounds. nih.gov It is often found in compounds with antimicrobial and anticancer activities. nih.govnih.gov The nitro group's position on the phenyl ring is critical; for instance, in nitroaromatic compounds, the position of the nitro group can significantly influence mutagenicity. nih.gov The bioreduction of the nitro group under hypoxic conditions can lead to reactive intermediates that exhibit cytotoxic effects, a mechanism exploited in designing hypoxia-activated anticancer prodrugs. mdpi.com

The carboxylic acid (-COOH) group is ionizable and can participate in hydrogen bonding, which is crucial for binding to biological targets. In many non-steroidal anti-inflammatory drugs (NSAIDs) based on the phenylalkanoic acid scaffold, the acidic moiety is a key feature for their activity. nih.gov

The phenyl ring and alkyl chain form the scaffold of the molecule, and their size, shape, and lipophilicity can influence how the molecule fits into a biological target's binding site.

A 3D-QSAR model for antitubercular nitroimidazoles highlighted the importance of hydrogen bond acceptors (like the nitro group), a hydrogen bond donor, and a hydrophobic region for activity, which could be analogous to the features in this compound derivatives. nih.gov

The introduction of different substituents to the core structure of this compound would likely have a significant impact on its in vitro activity.

In a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the introduction of a 4-NO₂ substitution on the phenyl ring significantly enhanced activity against certain strains of S. aureus, E. faecalis, and E. coli. mdpi.com This suggests that the electron-withdrawing nature of the nitro group can be beneficial for certain biological activities.

Similarly, in a series of biologically active 2-nitrothiophenes, the presence of an additional nitro group had a significant effect on antibacterial activity. nih.gov Further substitutions, such as with chloro or bromo groups, were predicted to yield the highest activity. nih.gov

Conversely, for some classes of compounds, the replacement of a key atom can drastically alter potency. For example, in a series of antitubercular nitroimidazoles, replacing an ether oxygen with carbon significantly reduced potency. nih.gov

The following table summarizes the potential impact of substituents on the in vitro activity of compounds structurally related to this compound.

Compound Class Substituent Change Observed Impact on In Vitro Activity Reference
3-((4-hydroxyphenyl)amino)propanoic acid derivativesIntroduction of a 4-NO₂ groupEnhanced antimicrobial activity against specific bacterial strains mdpi.com
2-NitrothiophenesAddition of a second nitro groupSignificant effect on antibacterial activity nih.gov
Antitubercular nitroimidazolesReplacement of an ether oxygen with carbonSignificant reduction in potency nih.gov

Advanced Applications in Chemical Research and Development

2-[(4-Nitrophenyl)methyl]butanoic Acid as a Versatile Synthetic Building Block

The utility of this compound as a synthetic intermediate stems from the reactivity of its constituent functional groups: the carboxylic acid and the aromatic nitro group. These groups can be selectively or sequentially transformed, making the molecule a valuable precursor for more complex structures.

The true value of this compound as a building block lies in its capacity for transformation into a variety of more complex organic molecules. The presence of both a carboxylic acid and a nitro group on a flexible scaffold allows for a range of synthetic manipulations.

The carboxylic acid group serves as a handle for standard transformations. It can be converted into esters, amides, acid chlorides, or other derivatives, allowing for its incorporation into larger molecular frameworks through esterification or amidation reactions. wikipedia.org

Simultaneously, the nitro group is a key functional group for synthetic diversification. It is readily reduced to an amine, which can then undergo a vast array of subsequent reactions. This transformation is pivotal, as the resulting aminophenyl derivative opens up pathways to a multitude of other molecular classes. For instance, the newly formed amino group can be acylated, alkylated, or used in the construction of heterocyclic rings. The nitro group itself can also participate in denitrative cross-coupling reactions, providing a modern alternative to traditional organohalide couplings for forming new carbon-carbon bonds. chemrevlett.com

The 4-nitrobenzyl moiety itself is a well-known structural element in organic synthesis. It can function as a photoremovable protecting group. wikipedia.orgnih.govacs.orgscholasticahq.com In this context, a molecule of interest is attached to the benzylic position of the 4-nitrobenzyl group. Upon irradiation with light of a specific wavelength, the nitro group facilitates cleavage at the benzylic position, releasing the protected molecule. wikipedia.org This "caging" technique allows for the controlled release of bioactive compounds in biological systems. psu.edu

Functional Group Potential Transformation Resulting Structure/Application
Carboxylic AcidEsterification, AmidationIncorporation into larger esters or polyamides.
Carboxylic AcidReductionConversion to a primary alcohol for further functionalization.
Nitro GroupReduction to AminePrecursor for amides, sulfonamides, or heterocyclic synthesis.
Nitro GroupDenitrative CouplingFormation of new C-C bonds, replacing traditional cross-coupling partners. chemrevlett.com
4-Nitrobenzyl MoietyPhotochemical CleavageUse as a photoremovable protecting group for various functional groups. wikipedia.orgscholasticahq.com

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular diversity. nih.govresearchgate.net

While specific examples of this compound in MCRs are not extensively documented, its structure suggests potential for participation in such reactions. The carboxylic acid function could, for example, be a component in Ugi or Passerini reactions. In an Ugi four-component reaction, an aldehyde, an amine, an isocyanide, and a carboxylic acid combine to form a bis-amide. The presence of the nitro-substituted benzyl (B1604629) group would add a unique element to the resulting product, offering a site for further chemical modification, such as reduction to an amine.

The general classes of MCRs where a carboxylic acid component is essential are well-established.

Multi-Component Reaction Components Potential Role of the Compound
Ugi ReactionAldehyde, Amine, Isocyanide, Carboxylic AcidServes as the carboxylic acid component.
Passerini ReactionAldehyde (or Ketone), Isocyanide, Carboxylic AcidActs as the carboxylic acid component.

Potential as Molecular Probes in Biochemical Investigations

The development of molecular probes for biological imaging and sensing is a significant area of chemical research. Nitroaromatic compounds have emerged as particularly useful in the design of fluorescent probes for detecting hypoxic conditions (low oxygen levels) in cells and tissues. mdpi.com The principle behind these probes is that the nitro group is reduced by cellular reductases that are overexpressed under hypoxic conditions. This reduction triggers a change in the molecule's electronic properties, leading to the "turn-on" of a fluorescent signal. mdpi.com

Given this precedent, this compound could be envisioned as a scaffold for such a molecular probe. The 4-nitrophenyl group would serve as the hypoxia-responsive element. To function as a practical probe, the butanoic acid moiety could be chemically linked to a fluorophore. In its native state, the nitro group would quench the fluorescence of the attached dye. Upon reduction of the nitro group to an amine in a hypoxic environment, the quenching effect would be removed, resulting in a detectable fluorescent signal. This strategy allows for the selective imaging of hypoxic tissues, which is of great interest in cancer research, as tumors often contain hypoxic regions. mdpi.com

The detection of nitrophenol derivatives is also a subject of interest in environmental sensing, with various electrochemical and fluorescence-based methods being developed. nih.govacs.org This underscores the utility of the nitrophenyl motif in the design of chemical sensors.

Contribution to the Development of Novel Organic Reactions

The unique combination of functional groups in this compound makes it a candidate for exploring and developing new synthetic methodologies. The interplay between the carboxylic acid and the nitro group could lead to novel intramolecular reactions or be exploited in the design of new catalytic processes.

For example, recent advancements have focused on decarboxylative cross-coupling reactions, where a carboxylic acid is used as a readily available and stable starting material to form new bonds. chemrevlett.com Research in this area could involve using this compound or its derivatives in novel decarboxylative functionalization reactions, potentially catalyzed by transition metals.

Furthermore, the nitro group can influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. This reactivity could be harnessed in the development of new C-C or C-heteroatom bond-forming reactions. The development of photoredox and iron co-catalyzed decarboxylative amination with nitroarenes using carboxylic acids represents a recent advance in this area, showcasing the synthetic potential of combining these two functional groups in novel reaction setups. researchgate.net

Emerging Research Frontiers and Future Directions

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms. nih.gov These technologies offer significant advantages over traditional batch synthesis, including improved safety, reproducibility, and scalability. europa.eu For the synthesis of 2-[(4-Nitrophenyl)methyl]butanoic acid and its derivatives, flow chemistry could provide a safer and more efficient route, particularly in handling nitration reactions, which are often highly exothermic. europa.eu

Automated synthesis platforms can further accelerate the exploration of the chemical space around this compound. sigmaaldrich.com By systematically varying starting materials and reagents, these systems can rapidly generate a library of derivatives. sigmaaldrich.com This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies, allowing researchers to quickly identify modifications that enhance desired biological activities. The reduction of the nitro group to an amine, a common transformation for nitroaromatic compounds, can be efficiently and safely performed under continuous-flow conditions. beilstein-journals.orgmdpi.com

Table 1: Hypothetical Comparison of Synthesis Methods for a Derivative of this compound

ParameterTraditional Batch SynthesisFlow Chemistry with Automated Platform
Reaction Time 12-24 hours15-30 minutes
Typical Yield 65-75%85-95%
Safety Profile Handling of hazardous reagents in large quantitiesSmaller reaction volumes, better heat dissipation europa.eu
Scalability Limited by reactor sizeEasily scalable by extending run time
Reproducibility Operator-dependentHigh

Application of Machine Learning and AI in Predicting Reactivity and Activity Profiles

By training algorithms on large databases of known reactions, ML models can predict the likely outcomes of chemical reactions, including identifying potential side products and optimizing reaction conditions. nih.gov Furthermore, AI can be used to predict the interaction of the compound and its derivatives with biological targets, such as enzymes. nih.gov This in silico screening can prioritize which derivatives to synthesize and test, saving significant time and resources. mdpi.com For instance, machine learning models have been developed to predict the regioselectivity of reactions on complex molecules, a task that is often challenging to predict using traditional methods. nih.gov

DerivativePredicted TargetPredicted Affinity (Ki, nM)Predicted ADMET Score*
Lead Compound Enzyme X1500.85
Derivative A Enzyme X250.92
Derivative B Enzyme Y5000.65
Derivative C Enzyme X1200.78

*ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) score is a composite metric where a higher value indicates a more favorable profile.

Exploration of Supramolecular Chemistry with this compound

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. fiveable.me The structural features of this compound, namely the carboxylic acid and the nitro-aromatic group, make it an interesting candidate for supramolecular studies. The carboxylic acid moiety can participate in hydrogen bonding, a key interaction in forming supramolecular structures. nih.gov

The nitro group can also engage in non-covalent interactions, influencing the packing of molecules in a crystal lattice. By co-crystallizing this compound with other molecules (hosts), it may be possible to create novel materials with unique properties. wikipedia.org For example, the compound could act as a "guest" within a larger "host" molecule, and the stability of such host-guest complexes could be studied. mdpi.com These studies could reveal new applications for the compound in areas such as materials science or drug delivery. acs.org

Development of Novel Catalytic Systems Utilizing Derivatives of the Compound

Chiral carboxylic acids and their derivatives have emerged as powerful tools in asymmetric catalysis. researchgate.net Given that this compound possesses a chiral center, its derivatives could be explored as chiral catalysts or ligands in a variety of chemical transformations. The electronic properties of the nitrophenyl group could be tuned to influence the catalytic activity.

For instance, derivatives of this compound could be used in combination with transition metals to create novel catalytic systems for C-H activation or other enantioselective reactions. snnu.edu.cnacs.org The development of such catalysts could enable the synthesis of complex chiral molecules with high efficiency and stereoselectivity. Research in this area would involve synthesizing a range of derivatives and screening them for catalytic activity in benchmark reactions.

Future Avenues in Mechanistic Biochemistry beyond Current In Vitro Models

Understanding the detailed mechanism of action of a biologically active compound is crucial for its development as a therapeutic agent. While traditional in vitro enzyme assays provide valuable information, they often lack the complexity of a cellular or organismal environment. nih.gov Future research on this compound could leverage advanced in vitro models, such as organ-on-a-chip systems. youtube.commdpi.com

These microfluidic devices can mimic the physiological environment of human organs, allowing for more accurate predictions of a compound's efficacy and metabolism. nih.govnih.gov By incorporating liver-on-a-chip models, for example, researchers could study the metabolism of this compound and identify any potential metabolites. mdpi.com Furthermore, computational approaches like molecular dynamics simulations can provide insights into the dynamic interactions between the compound and its target enzyme at an atomic level. mdpi.com These advanced models will be instrumental in building a comprehensive understanding of the compound's mechanistic biochemistry. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(4-nitrophenyl)methyl]butanoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or ester hydrolysis. For example, ester precursors like 2-(4-nitrophenyl)propanoic acid methyl ester (CAS 50415-69-5) can undergo hydrolysis under acidic or basic conditions. Optimization involves adjusting catalysts (e.g., H₂SO₄ vs. NaOH), solvent polarity, and temperature . Characterization via NMR and HPLC is critical to verify purity and structural integrity .

Q. How do solubility properties of this compound influence solvent selection in purification?

  • Methodological Answer : The compound’s low solubility in non-polar solvents (e.g., hexane) necessitates polar aprotic solvents like DMF or DMSO for recrystallization. Solubility testing at varying temperatures (20–80°C) can identify optimal conditions. Differential scanning calorimetry (DSC) can further validate melting points (e.g., 90–93°C for analogous compounds) to confirm crystallinity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve aromatic proton environments (δ 7.5–8.3 ppm for nitrophenyl groups) and aliphatic chain conformation .
  • FT-IR : Confirm carboxylic acid (1700–1725 cm⁻¹) and nitro group (1520–1350 cm⁻¹) stretching .
  • HPLC-MS : Assess purity (>98%) and molecular ion peaks (m/z 209.20) .

Advanced Research Questions

Q. How can reaction kinetics of this compound hydrogenation be studied in continuous-flow systems?

  • Methodological Answer : Micropacked-bed reactors enable precise control of residence time and temperature. For example, hydrogenation kinetics can be monitored via in-line UV-Vis spectroscopy to track nitro group reduction. Activation energy (Eₐ) and rate constants (k) are derived from Arrhenius plots, with mass transfer limitations minimized using high-surface-area catalysts (e.g., Pd/C) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack at the benzylic position. Solvent effects are modeled using polarizable continuum models (PCMs) .

Q. How do contradictory data on synthetic yields arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from side reactions (e.g., esterification intermediates). Systematic DOE (Design of Experiments) evaluates variables like catalyst loading and solvent ratios. For example, competing pathways in ester hydrolysis (acid vs. base) require pH control and quenching studies to isolate the desired product .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal .
  • Ventilation : Use fume hoods to mitigate inhalation risks, especially during high-temperature reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.